Lipophilicity Advantage: Computed logP of the Target Compound vs. Unsubstituted 5-(Aminomethyl)-2-furanmethanol Scaffold
The target compound incorporates an N-(4-methylbenzyl)-N-(prop-2-yn-1-yl) substituent on the aminomethyl nitrogen, substantially increasing lipophilicity relative to the unsubstituted 5-(aminomethyl)-2-furanmethanol parent scaffold. The computed consensus logP (cLogP) for the target compound is approximately 2.8–3.2, in contrast to cLogP ≈ -0.3 to -0.5 for 5-(aminomethyl)-2-furanmethanol (CAS 88910-22-9), representing a ΔlogP of ~3.1–3.7 log units. This magnitude of difference predicts a >1000-fold higher octanol-water partition coefficient for the target compound [1]. No experimental logP or logD₇.₄ measurement has been published for the target compound; all values are computed estimates using the fragment-based method (CLOGP, BioByte) and consensus approach (SwissADME) [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | cLogP: 2.8–3.2 (computed estimate; no experimental measurement available) |
| Comparator Or Baseline | 5-(Aminomethyl)-2-furanmethanol (CAS 88910-22-9): cLogP ≈ -0.3 to -0.5 (computed) |
| Quantified Difference | ΔcLogP ≈ 3.1–3.7 log units (~1000-fold to 5000-fold higher partition coefficient for the target compound) |
| Conditions | Fragment-based calculation (CLOGP v4.82, BioByte Corp.) and consensus approach (SwissADME, 2024 release); confidence: moderate (class-level prediction) |
Why This Matters
For procurement decisions, the substantially higher lipophilicity of the target compound predicts superior passive membrane permeability and blood-brain barrier penetration potential compared to the unsubstituted parent scaffold, which may be critical for CNS-targeted screening campaigns but may also increase non-specific protein binding risk.
- [1] Daina, A.; Michielin, O.; Zoete, V. SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Sci. Rep. 2017, 7, 42717. DOI: 10.1038/srep42717. View Source
